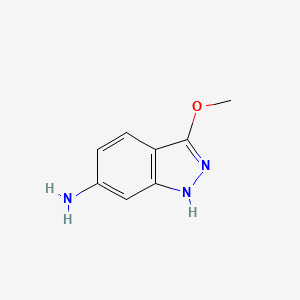

3-Methoxy-1H-indazol-6-amine

Übersicht

Beschreibung

3-Methoxy-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound has a methoxy group at the third position and an amine group at the sixth position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1H-indazol-6-amine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 2-nitroaniline.

Methoxylation: The nitro group is reduced to an amine, followed by methoxylation at the third position using dimethyl carbonate and a base such as cesium carbonate in dimethylformamide.

Cyclization: The intermediate undergoes cyclization to form the indazole ring. This can be achieved through a transition metal-catalyzed reaction, such as palladium-catalyzed cyclization.

Final Product:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-1H-indazol-6-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of 3-Methoxy-1H-indazol-6-amine and its derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic activity.

Case Studies and Findings

- Breast and Colon Cancer : A study evaluated several unsubstituted derivatives of 3-Methoxy-1H-indazole against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound exhibited a GI50 value of 0.06 μM against MCF7, significantly outperforming standard treatments like Irinotecan .

- Leukemia and Lung Cancer : Additional research assessed the inhibitory effects of indazole derivatives on K562 (chronic myeloid leukemia) and A549 (lung cancer) cell lines. The findings indicated that certain derivatives showed promising IC50 values, suggesting potential for therapeutic development .

| Cell Line | Compound | GI50/IC50 Value | Comparison Drug |

|---|---|---|---|

| MCF7 | 3-Methoxy-1H-indazole | 0.06 μM | Irinotecan |

| HCT116 | 3-Methoxy-1H-indazole | 0.23 μM | Irinotecan |

| K562 | Compound 6o | 5.15 μM | 5-Fluorouracil |

| A549 | Compound 93 | 8.3 nM | Not specified |

Enzyme Inhibition

This compound has been extensively studied for its ability to inhibit various enzymes, particularly monoamine oxidases (MAO). This inhibition is crucial for modulating neurotransmitter levels, which is beneficial in treating neurodegenerative diseases.

Key Findings

- The compound's ability to inhibit MAO suggests potential applications in managing conditions like depression and Alzheimer's disease by increasing levels of neurotransmitters such as serotonin and dopamine.

Neurodegenerative Disease Research

The modulation of neurotransmitter levels through MAO inhibition positions this compound as a candidate for research into neurodegenerative diseases.

Research Insights

Studies indicate that compounds similar to this compound can influence cellular processes such as apoptosis and cell proliferation through signaling pathways that are often disrupted in neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 3-Methoxy-1H-indazol-6-amine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with other cellular pathways, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indazole-3-amine: Lacks the methoxy group at the third position.

6-Methoxy-1H-indazole: Lacks the amine group at the sixth position.

3-Methoxy-1H-indazole: Lacks the amine group at the sixth position.

Uniqueness

3-Methoxy-1H-indazol-6-amine is unique due to the presence of both the methoxy group at the third position and the amine group at the sixth position. This specific substitution pattern contributes to its distinct biological activities and potential therapeutic applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.

Biologische Aktivität

3-Methoxy-1H-indazol-6-amine is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

This compound is an indazole derivative characterized by its ability to interact with various biological targets. Its structural properties allow it to modulate several cellular processes, making it a candidate for further research in therapeutic applications.

The biological activity of this compound primarily stems from its interactions with key enzymes and signaling pathways:

- Inhibition of Monoamine Oxidase (MAO) : The compound has been identified as a potent inhibitor of monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting neurodegenerative disease treatments.

- Impact on Cell Proliferation and Apoptosis : Research indicates that this compound influences cellular processes like apoptosis and proliferation through modulation of signaling pathways. It can affect the expression of genes involved in cell cycle regulation, leading to alterations in cell growth and survival.

- Kinase Inhibition : this compound has shown the ability to inhibit several kinases, including checkpoint kinases (CHK1 and CHK2), which are critical for cell cycle regulation and DNA damage response. This inhibition may contribute to its antiproliferative effects against cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| Inhibition of MAO-A | Not specified | N/A | Increased neurotransmitter levels |

| Antiproliferative activity | 5.15 | K562 (chronic myeloid leukemia) | Induces apoptosis |

| Inhibition of CHK1/CHK2 | Not specified | Various cancer cell lines | Disruption of cell cycle regulation |

| Modulation of Bcl2 family proteins | N/A | K562 | Alters apoptosis signaling |

Case Studies

Several studies have explored the effects of this compound on different cancer cell lines:

- K562 Cell Line Study : In a study evaluating the effects on K562 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis rates. The compound significantly downregulated Bcl2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), indicating its potential as an anticancer agent .

- Cell Cycle Analysis : The compound was also shown to affect the cell cycle distribution in K562 cells, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a blockade in cell cycle progression .

Research Findings

Recent studies have highlighted the following findings regarding 3-Methoxy-1H-indazol-6-amines’ biological activity:

- Antitumor Properties : The compound exhibits promising antitumor activity across various cancer types due to its ability to inhibit key signaling pathways involved in tumor growth and survival .

- Inflammatory Response Modulation : It has been reported that 3-Methoxy-1H-indazol-6-amines can reduce the production of inflammatory mediators such as prostaglandin E₂ and tumor necrosis factor-alpha (TNF-α), which are implicated in cancer progression.

Eigenschaften

IUPAC Name |

3-methoxy-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLFSJXHGYDERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.